molecular formula C14H21NO B1391324 3-[(3-Phenylpropoxy)methyl]pyrrolidine CAS No. 946682-20-8

3-[(3-Phenylpropoxy)methyl]pyrrolidine

Cat. No. B1391324
CAS RN: 946682-20-8
M. Wt: 219.32 g/mol
InChI Key: ISNKCFQEGUYCAU-UHFFFAOYSA-N
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Description

3-[(3-Phenylpropoxy)methyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has a molecular weight of 219.32 and a molecular formula of C14H21NO .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a phenylpropoxy group . The SMILES notation for this compound is C1CNCC1COCCCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.32 and a molecular formula of C14H21NO . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Enantioselective Catalysis

One of the prominent applications of pyrrolidine derivatives, such as 3-[(3-Phenylpropoxy)methyl]pyrrolidine, is in enantioselective catalysis. For instance, certain pyrrolidine derivatives have been used in the asymmetric Grignard cross-coupling reaction. This application is significant in the field of preparative and structural chemistry, especially for creating chiral compounds (Nagel & Nedden, 1997).

Pyrrolidine Synthesis and Applications

Pyrrolidines are crucial heterocyclic organic compounds with various biological effects and industrial applications, such as in medicines and as dyes or agrochemical substances. The synthesis of pyrrolidines in cycloaddition reactions demonstrates their versatility and potential for diverse applications (Żmigrodzka et al., 2022).

Pyrrolidine Derivatives as Potential Therapeutics

New substituted pyrrolidine derivatives have been investigated for their potential to inhibit growth in human tumor cells, such as glioblastoma and melanoma. This research highlights the therapeutic potential of functionalized pyrrolidines, offering a promising avenue for developing new treatments (Fiaux et al., 2005).

Organocatalysis

Pyrrolidine-based catalysts have demonstrated efficiency in reactions like the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. The significance here lies in their ability to promote reactions with high yield and excellent stereoselectivity, which is crucial in synthesizing complex organic molecules (Singh et al., 2013).

properties

IUPAC Name

3-(3-phenylpropoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-16-12-14-8-9-15-11-14/h1-3,5-6,14-15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKCFQEGUYCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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